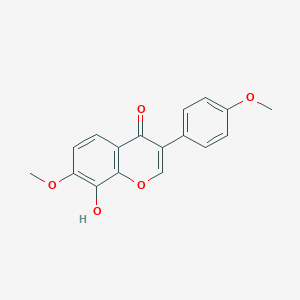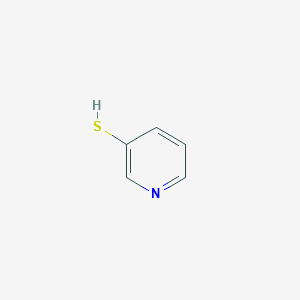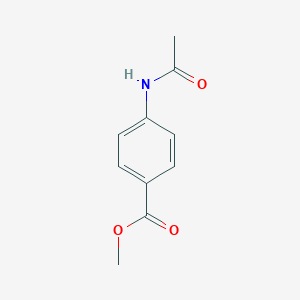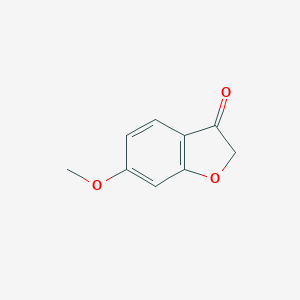
六氟硅酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-羟基阿托莫西汀是阿托莫西汀的重要代谢产物,阿托莫西汀是一种选择性去甲肾上腺素再摄取抑制剂,主要用于治疗注意力缺陷多动障碍 (ADHD)。该化合物是通过细胞色素 P450 2D6 (CYP2D6) 酶对阿托莫西汀的代谢作用形成的 。 它表现出独特的药理特性,包括对阿片受体的亚微摩尔亲和力,作为 μ-阿片受体的拮抗剂和 κ-阿片受体的部分激动剂发挥作用 .
科学研究应用
4-羟基阿托莫西汀具有多种科学研究应用,包括:
化学: 用作研究阿托莫西汀代谢过程中参考化合物。
生物学: 研究其与阿片受体的相互作用及其对神经递质系统的潜在影响。
医学: 研究其在阿托莫西汀的药代动力学和药效学中的作用,特别是在具有不同 CYP2D6 代谢能力的个体中
工业: 用于开发靶向去甲肾上腺素和阿片受体的新的治疗剂。
作用机制
4-羟基阿托莫西汀主要通过与阿片受体的相互作用发挥作用。 它作为 μ-阿片受体的拮抗剂和 κ-阿片受体的部分激动剂发挥作用 。 这些相互作用影响神经递质的释放,并调节疼痛感知和情绪。 此外,它保留了其母体化合物阿托莫西汀的一些去甲肾上腺素再摄取抑制特性 .
类似化合物:
阿托莫西汀: 母体化合物,主要用于治疗 ADHD。
N-去甲基阿托莫西汀: 阿托莫西汀的另一种代谢产物,具有不同的药理特性.
比较: 4-羟基阿托莫西汀由于其对阿片受体和去甲肾上腺素再摄取抑制的双重作用而独一无二。 与主要靶向去甲肾上腺素转运体的阿托莫西汀不同,4-羟基阿托莫西汀还与阿片受体相互作用,提供更广泛的药理作用 .
准备方法
合成路线和反应条件: 4-羟基阿托莫西汀的合成涉及阿托莫西汀的羟基化。 该过程主要由细胞色素 P450 2D6 (CYP2D6) 酶介导 。 反应条件通常涉及使用肝微粒体或重组酶来促进羟基化过程。
工业生产方法: 4-羟基阿托莫西汀的工业生产遵循类似的原则,但规模更大。 该过程涉及使用包含肝微粒体或重组 CYP2D6 酶的生物反应器,以实现阿托莫西汀高效转化为 4-羟基阿托莫西汀 .
化学反应分析
反应类型: 4-羟基阿托莫西汀经历几种类型的化学反应,包括:
氧化: 可以发生进一步的氧化,导致形成各种氧化代谢产物。
还原: 虽然不太常见,但还原反应可以修饰羟基。
取代: 在特定条件下,羟基可以被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤代烷或酰氯等试剂可以促进取代反应。
主要形成的产物:
氧化: 形成氧化代谢产物。
还原: 形成还原衍生物。
取代: 形成具有不同官能团的取代衍生物。
相似化合物的比较
Atomoxetine: The parent compound, primarily used for ADHD treatment.
N-desmethylatomoxetine: Another metabolite of atomoxetine with different pharmacological properties.
Comparison: 4-Hydroxyatomoxetine is unique due to its dual action on opioid receptors and norepinephrine reuptake inhibition. Unlike atomoxetine, which primarily targets norepinephrine transporters, 4-Hydroxyatomoxetine also interacts with opioid receptors, providing a broader spectrum of pharmacological effects .
属性
CAS 编号 |
16961-83-4 |
|---|---|
分子式 |
F6Si.2H H2SiF6 F6H2Si H2SiF6 F6H2Si |
分子量 |
144.091 g/mol |
IUPAC 名称 |
hexafluorosilicon(2-);hydron |
InChI |
InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2/p+2 |
InChI 键 |
OHORFAFFMDIQRR-UHFFFAOYSA-P |
SMILES |
F.F.F[Si](F)(F)F |
规范 SMILES |
[H+].[H+].F[Si-2](F)(F)(F)(F)F |
沸点 |
212 °F at 760 mmHg (water) approx. (USCG, 1999) |
密度 |
1.3 at 77 °F (approx.) (USCG, 1999) - Denser than water; will sink Relative density (water = 1): |
熔点 |
-4 °F (USCG, 1999) |
Key on ui other cas no. |
16961-83-4 |
物理描述 |
Fluorosilicic acid appears as a colorless fuming liquid with a penetrating pungent odor. Corrosive to metals and tissue. Both the fumes and very short contact with the liquid can cause severe and painful burns. Used in water fluoridation, in hardening cement and ceramics, as a wood preservative. Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS] FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. |
Pictograms |
Corrosive |
溶解度 |
Solubility in water: miscible |
同义词 |
fluorosilicic acid hexafluorosilicic acid hydrofluorosilicic acid silicon hexafluoride dihydride |
产品来源 |
United States |
Q1: What is the primary industrial source of fluosilicic acid?
A1: Fluosilicic acid is primarily generated as a byproduct during the production of phosphoric acid and triple superphosphate (TSP) from phosphate rock. []
Q2: What are the main industrial applications of fluosilicic acid?
A2: Fluosilicic acid finds use in various industries:
- Water fluoridation: It serves as a fluoridation agent in drinking water to prevent tooth decay. []
- Fluoride production: It acts as a precursor for manufacturing other fluorine-containing compounds like sodium fluoride, aluminum fluoride, cryolite, and hydrofluoric acid. [, , , , , , ]
- Silicon tetrafluoride production: It is used to produce silicon tetrafluoride (SiF4), a key material for polysilicon manufacturing in the electronics industry. []
- Other applications: It is also employed in smaller quantities for tanning animal skins, etching glass and ceramics, oil well acidizing, wood preservation, and as a component in specialized paints and cleaning agents. []
Q3: How is fluosilicic acid utilized in the production of aluminum fluoride?
A3: Several methods utilize fluosilicic acid for aluminum fluoride production:
- Direct reaction with aluminum hydroxide: Fluosilicic acid reacts with aluminum hydroxide to yield aluminum fluoride. []
- Reaction with ammonia and aluminum hydroxide: This multi-step process involves reacting fluosilicic acid with ammonia, followed by a reaction with aluminum hydroxide to produce aluminum fluoride. []
- Ammonolysis and alkaline hydrolysis: Fluosilicic acid undergoes ammonolysis to produce ammonium fluoride, which then reacts with potassium hydroxide to form potassium fluoride, a precursor for aluminum fluoride. []
Q4: Can fluosilicic acid be used to produce anhydrous hydrogen fluoride?
A4: Yes, several methods have been developed to produce anhydrous hydrogen fluoride from fluosilicic acid:
- Reaction with sulfuric acid: Fluosilicic acid can be reacted with sulfuric acid to produce anhydrous hydrogen fluoride. [, ]
- Thermal decomposition of ammonium fluorosilicate: Ammonium fluorosilicate, synthesized from fluosilicic acid and ammonia, can be thermally decomposed to yield anhydrous hydrogen fluoride and silicon tetrafluoride. []
- Electrodialysis and distillation: Fluosilicic acid is pyrolyzed to produce silica and a dilute hydrogen fluoride solution. This solution undergoes electrodialysis to concentrate hydrogen fluoride, followed by distillation to obtain anhydrous hydrogen fluoride. []
Q5: How can fluosilicic acid be used to produce white carbon black?
A5: White carbon black, or silica, can be produced from fluosilicic acid through several methods:
- Reaction with ammonia: Fluosilicic acid reacts with ammonia to precipitate silica and form ammonium fluoride as a byproduct. [, , , , ]
- Reaction with ammonium hydrocarbonate: Fluosilicic acid reacts with ammonium hydrocarbonate, followed by a reaction with ammonium carbonate to produce high-purity silica. []
- Reaction with sodium sulfate and sodium hydroxide: This multi-step process involves reacting fluosilicic acid with sodium sulfate and then sodium hydroxide to precipitate silica. []
Q6: What are the environmental concerns associated with fluosilicic acid?
A6: Fluosilicic acid poses environmental risks due to its corrosive nature and potential for fluorine release. Improper handling and disposal can contaminate water sources and harm ecosystems. [, , ]
Q7: How can the environmental impact of fluosilicic acid be mitigated?
A7: Several strategies can minimize the environmental impact of fluosilicic acid:
- Recycling and utilization: Utilizing fluosilicic acid for producing valuable products like aluminum fluoride, sodium fluoride, cryolite, and white carbon black reduces its disposal and promotes resource efficiency. [, , , , ]
- Controlled emissions: Implementing stringent emission control measures during phosphate fertilizer production and fluosilicic acid handling minimizes its release into the environment. [, ]
- Treatment of wastewater: Treating wastewater streams containing fluosilicic acid before discharge into the environment is crucial to prevent contamination. [, ]
Q8: What is the molecular formula and weight of fluosilicic acid?
A8: The molecular formula of fluosilicic acid is H2SiF6. Its molecular weight is 144.09 g/mol. []
Q9: How does the concentration of fluosilicic acid affect its vapor pressure?
A9: The vapor pressure of fluosilicic acid is directly proportional to its concentration. Increasing the concentration leads to a higher vapor pressure. This relationship is important to consider during handling and storage to minimize the risk of volatile fluorine compound release. []
Q10: What are the challenges associated with the distillation of fluosilicic acid?
A10: Distilling fluosilicic acid is complex due to its tendency to decompose into hydrogen fluoride and silicon tetrafluoride at elevated temperatures. The ratio of these decomposition products varies depending on the concentration of the fluosilicic acid solution being distilled. []
Q11: What analytical methods are used to determine fluosilicic acid concentration?
A11: Common methods for quantifying fluosilicic acid include:
- Titration: Titration with a strong base like sodium hydroxide, often using a color indicator or pH meter, is a common method for determining fluosilicic acid concentration. [, ]
- UV-VIS Spectroscopy: This method relies on the absorbance of light by fluosilicic acid at specific wavelengths, allowing for quantitative analysis. []
Q12: How is the quality of fluosilicic acid controlled?
A12: Quality control measures for fluosilicic acid include:
- Monitoring production processes: Stringent control over parameters during phosphate fertilizer production ensures consistent fluosilicic acid quality. []
- Analytical testing: Regular analysis of fluosilicic acid samples verifies its concentration, purity, and the presence of any impurities. [, ]
- Traceability and documentation: Maintaining detailed records of production, handling, and analysis ensures traceability and accountability for quality assurance. []
Q13: What are some areas of ongoing research related to fluosilicic acid?
A13: Research on fluosilicic acid continues to explore:
- Improved production methods: Developing more efficient and environmentally friendly processes for producing high-purity fluosilicic acid is an ongoing area of research. [, , , ]
- Novel applications: Exploring new applications for fluosilicic acid in diverse fields beyond its traditional uses is of interest, such as in material science, catalysis, and chemical synthesis. [, , , ]
- Waste minimization and resource recovery: Developing innovative technologies and strategies for maximizing the utilization of fluosilicic acid and minimizing waste generation is a key research focus. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


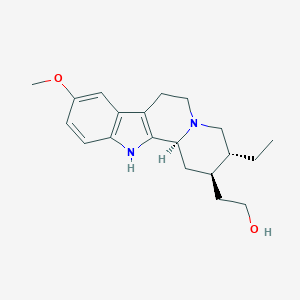

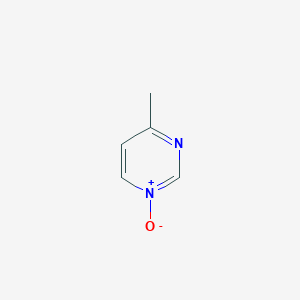
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
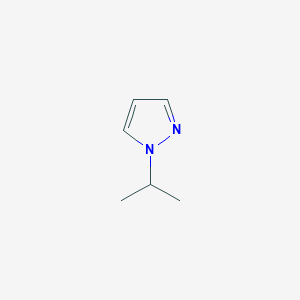

![n,n-bis[2-(octylamino)ethyl]glycine](/img/structure/B96743.png)
